Cas no 1565942-99-5 (4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine)

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine is a brominated thiazole derivative with a substituted phenyl ring, offering versatile utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring a bromo and methyl group on the phenyl ring, enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, making it valuable for constructing complex heterocyclic frameworks. The thiazol-2-amine moiety further contributes to its potential as a precursor for biologically active compounds, including kinase inhibitors or antimicrobial agents. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its well-defined molecular architecture supports precise modifications for targeted research and development purposes.
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine structure
1565942-99-5 structure
商品名:4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
CAS番号:1565942-99-5
MF:C10H9BrN2S
メガワット:269.160859823227
CID:6518024
PubChem ID:112562134

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
    • 2-Thiazolamine, 4-(3-bromo-2-methylphenyl)-
    • インチ: 1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
    • InChIKey: GMNMDPGHTFSWMD-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2=CC=CC(Br)=C2C)N=C1N

じっけんとくせい

  • 密度みつど: 1.563±0.06 g/cm3(Predicted)
  • ふってん: 385.8±27.0 °C(Predicted)
  • 酸性度係数(pKa): 4.15±0.10(Predicted)

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913723-0.25g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
0.25g
$774.0 2023-09-17
Enamine
EN300-1913723-1.0g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
1g
$1256.0 2023-06-04
Enamine
EN300-1913723-10.0g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
10g
$5405.0 2023-06-04
Enamine
EN300-1913723-2.5g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
2.5g
$1650.0 2023-09-17
Enamine
EN300-1913723-0.05g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
0.05g
$707.0 2023-09-17
Enamine
EN300-1913723-0.1g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
0.1g
$741.0 2023-09-17
Enamine
EN300-1913723-0.5g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1913723-5g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
5g
$2443.0 2023-09-17
Enamine
EN300-1913723-10g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
10g
$3622.0 2023-09-17
Enamine
EN300-1913723-5.0g
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
1565942-99-5
5g
$3645.0 2023-06-04

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine 関連文献

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amineに関する追加情報

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine (CAS No. 1565942-99-5)

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, also known by its CAS registry number 1565942-99-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms. The structure of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine consists of a thiazole ring substituted with a brominated aromatic group, making it a valuable molecule in both academic research and industrial applications.

The synthesis of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine typically involves multi-step reactions, often starting from readily available aromatic precursors. The substitution patterns on the aromatic ring and the thiazole moiety play a crucial role in determining the compound's chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry, particularly in the development of bioactive molecules targeting various therapeutic areas.

In terms of physical properties, 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the thiazole ring and the substituted aromatic group. These properties make it suitable for applications in optical materials and sensors.

The chemical stability of CAS No. 1565942-99-5 has been extensively studied under various conditions. It demonstrates good thermal stability up to 200°C and is resistant to hydrolysis under neutral conditions. However, exposure to strong oxidizing agents or acidic conditions may lead to decomposition. These characteristics are essential for its use in high-throughput screening assays and other laboratory-scale reactions.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine with high accuracy. Quantum mechanical calculations reveal that the molecule has a low energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which suggests potential applications in organic electronics and photovoltaic devices.

In the field of pharmacology, CAS No. 1565942-99-5 has shown promising activity as an inhibitor of certain enzyme targets associated with neurodegenerative diseases. Preclinical studies indicate that it exhibits moderate potency against beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Further optimization of this compound could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

The environmental impact of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-amine has also been a topic of recent research interest. Studies on its biodegradation pathways suggest that it undergoes microbial transformation under aerobic conditions, with complete mineralization occurring within 60 days. This information is critical for assessing its eco-toxicological profile and ensuring sustainable practices in its production and disposal.

In conclusion, CAS No. 1565942_99_5, or 4-(3-bromo_2_methylphenyl)_1_3_thiazol_amine, is a multifaceted compound with diverse applications across chemistry disciplines. Its unique structural features, combined with recent advances in synthetic methodologies and computational modeling, position it as a key player in both academic research and industrial innovation.

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